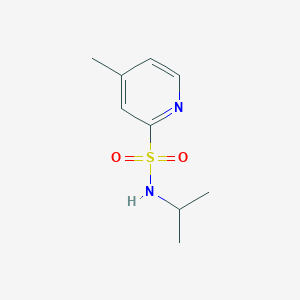
N-isopropyl-4-methylpyridine-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isopropyl-4-methylpyridine-2-sulfonamide is a sulfonamide derivative with a pyridine ring structure Sulfonamides are a class of organic compounds that contain the sulfonamide functional group attached to an aromatic or heteroaromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-4-methylpyridine-2-sulfonamide typically involves the reaction of 4-methylpyridine-2-sulfonyl chloride with isopropylamine. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent such as dichloromethane or acetonitrile at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-isopropyl-4-methylpyridine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted sulfonamides.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antidiabetic and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-isopropyl-4-methylpyridine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the pyridine ring can interact with aromatic residues through π-π stacking interactions, further stabilizing the binding of the compound to its target.
Comparación Con Compuestos Similares
Similar Compounds
- N-methylpyridine-2-sulfonamide
- N-ethylpyridine-2-sulfonamide
- N-propylpyridine-2-sulfonamide
Uniqueness
N-isopropyl-4-methylpyridine-2-sulfonamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The isopropyl group can enhance the lipophilicity of the compound, potentially improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the specific substitution pattern on the pyridine ring can affect the compound’s binding affinity and selectivity for different molecular targets.
Propiedades
Fórmula molecular |
C9H14N2O2S |
|---|---|
Peso molecular |
214.29 g/mol |
Nombre IUPAC |
4-methyl-N-propan-2-ylpyridine-2-sulfonamide |
InChI |
InChI=1S/C9H14N2O2S/c1-7(2)11-14(12,13)9-6-8(3)4-5-10-9/h4-7,11H,1-3H3 |
Clave InChI |
UKUVTAOIHAYZKS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1)S(=O)(=O)NC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


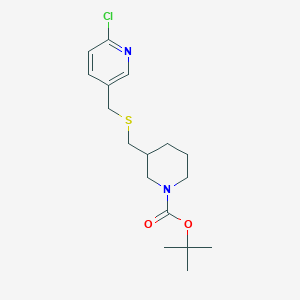
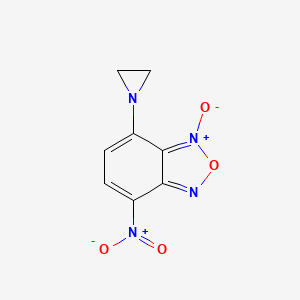
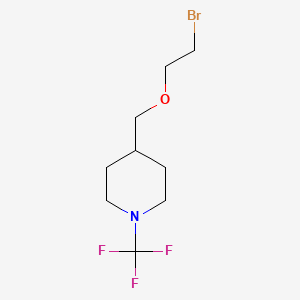

![2-Imidazolidinone, 1-methoxy-3-[4-(1-methylethyl)phenyl]-](/img/structure/B13954277.png)
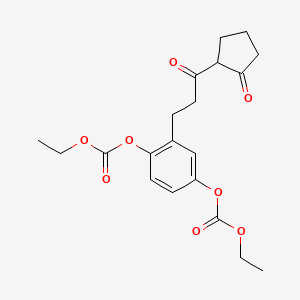



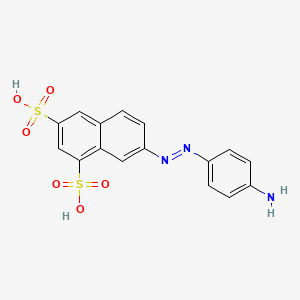
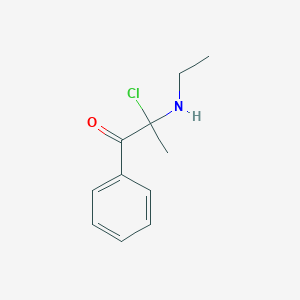

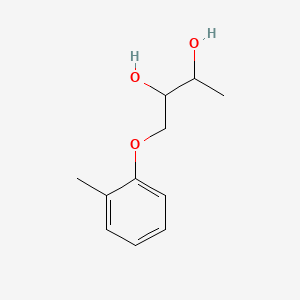
![Imidazo[4,5,1-jk][1]benzazepine](/img/structure/B13954310.png)
